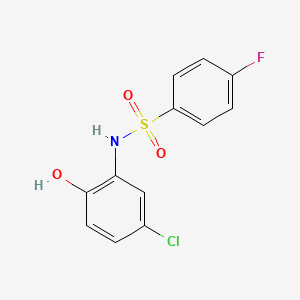

N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3S/c13-8-1-6-12(16)11(7-8)15-19(17,18)10-4-2-9(14)3-5-10/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKPUGQHVHOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the chlorination of phenol to produce 5-chloro-2-hydroxyphenol. This intermediate is then subjected to sulfonation to introduce the benzenesulfonamide group. Finally, fluorination is carried out to add the fluorine atom at the para-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Physicochemical Data for Sulfonamide Derivatives

Key Observations :

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound may improve hydrogen-bonding capacity compared to methoxy-substituted analogs like compound 23d (). This could enhance solubility or receptor binding.

- Heterocyclic Modifications : Benzothiazole () or coumarin () substituents increase molecular weight and rigidity, leading to higher melting points (>270°C) compared to the target compound’s simpler structure.

Key Observations :

- Antifungal Activity : Coumarin-sulfonamide hybrids like 6p () exhibit antifungal properties, implying that the target compound’s sulfonamide core could be leveraged for similar applications.

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, biological properties, and potential applications in pharmaceutical research.

Chemical Structure and Synthesis

The compound is characterized by the presence of a sulfonamide group, a hydroxyl group, and halogen substituents (chlorine and fluorine). These functional groups contribute to its reactivity and biological interactions. The synthesis typically involves multiple steps, including nucleophilic substitution reactions and electrophilic aromatic substitution due to the halogen groups' influence on reactivity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. This activity is primarily attributed to their ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. The unique structure of this compound may enhance its binding affinity to the enzyme compared to other sulfonamides.

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Target Enzyme | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Dihydropteroate synthase | 0.5 µg/mL |

| Sulfamethoxazole | Dihydropteroate synthase | 1 µg/mL |

| Trimethoprim | Dihydrofolate reductase | 0.25 µg/mL |

Antitumor Activity

In addition to antimicrobial effects, this compound has shown potential antitumor activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by interfering with key metabolic pathways. For instance, it may affect glycolysis and other metabolic processes critical for tumor growth .

Case Study: Antitumor Effects in Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability:

- Concentration : 10 µM resulted in a 30% reduction in viability.

- Concentration : 50 µM resulted in a 70% reduction in viability.

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide moiety allows for competitive inhibition of enzymes involved in folate metabolism.

- Cellular Uptake : The hydroxyl group enhances solubility and cellular uptake, facilitating its action within target cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable pharmacokinetic profiles with low toxicity in vitro. Further studies are needed to evaluate its safety and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for optimizing the synthesis of N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the amine group. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .

- Bases : Sodium hydride (NaH) or triethylamine (TEA) for deprotonation during sulfonamide bond formation .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Which crystallographic methods are recommended for determining the molecular structure of this sulfonamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement) is standard. Steps include:

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply full-matrix least-squares methods to optimize bond lengths and angles .

- Validation : Check for R-factors < 0.05 and CCDC deposition for structural reproducibility.

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Analytical Techniques : HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to monitor degradation products.

- Storage : Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What strategies are employed to elucidate structure-activity relationships (SAR) for this sulfonamide’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., chloro, fluoro groups) and assess activity changes.

- Biological Assays : Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to active sites .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled pH (7.4) and temperature (37°C).

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation during assays .

- Target Specificity : Employ siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Q. What methodological approaches are used to study enzyme inhibition kinetics of this sulfonamide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.